molecular formula C9H10ClN3 B7811210 6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine

6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine

Cat. No.: B7811210
M. Wt: 195.65 g/mol
InChI Key: OQSODQIZOCJEFC-UHFFFAOYSA-N
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Description

6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with chlorine, ethyl, and methyl substituents at specific positions.

Preparation Methods

The synthesis of 6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions and can be carried out under reflux or microwave irradiation to enhance the reaction rate and yield .

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high purity and yield. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can prevent the continuous activation and overexpression of TRKs, thereby exerting anticancer effects .

Comparison with Similar Compounds

6-chloro-2-ethyl-4-methyl-2H-pyrazolo[3,4-b]pyridine can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-2-ethyl-4-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c1-3-13-5-7-6(2)4-8(10)11-9(7)12-13/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSODQIZOCJEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=CC(=NC2=N1)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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